molecular formula C28H31N7O B15150592 N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

Cat. No.: B15150592
M. Wt: 481.6 g/mol
InChI Key: KKXHQQKURJDLOI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 3-methylaniline and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
  • **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C28H31N7O

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H31N7O/c1-17-7-6-8-22(15-17)30-25(36)16-29-26-33-27(31-23-11-9-18(2)13-20(23)4)35-28(34-26)32-24-12-10-19(3)14-21(24)5/h6-15H,16H2,1-5H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

KKXHQQKURJDLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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